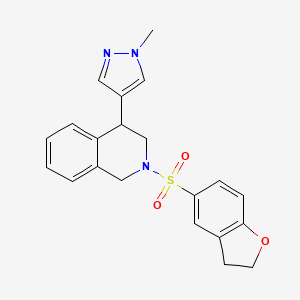
2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality 2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
Innovative Synthesis Methods
Research on compounds with similar structural features includes innovative synthesis techniques. For example, the synthesis of H-pyrazolo[5,1-a]isoquinolines through multicomponent reactions involving 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amines showcases the development of unexpected compounds under mild conditions. These methods involve copper(II)-catalyzed oxidation and silver(I)-catalyzed intramolecular cyclization, highlighting the chemical versatility and potential of similar compounds (Li & Wu, 2011).
Halocyclizations and Cascade Reactions
Another approach involves indium(III)-promoted halocyclizations of N-propargylic sulfonylhydrazones, leading to the synchronous formation of pyrazole and 3,4-dihydroisoquinoline moieties through a cascade cyclization reaction. This method emphasizes the compound's role in facilitating complex chemical transformations (Li et al., 2016).
Biological Activities and Applications
Biological Activity Potential
Some compounds within this chemical family display promising biological activities, such as acting as inhibitors for various enzymes. For instance, the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions suggests their potential as CDC25B, TC-PTP, and PTP1B inhibitors. These findings point towards the therapeutic applications of these compounds in disease treatment and management (Chen & Wu, 2010).
Chemical Diversity and Structural Analysis
Diverse Chemical Structures
The research also underscores the chemical diversity achievable through the synthesis of these compounds. Structural and mechanistic studies of reactions involving hydrazinoquinolines and trifluoromethyl-β-diketones illustrate the complexity and versatility of these compounds. Such studies provide insights into the molecular basis of their potential applications, ranging from material science to pharmacology (Singh et al., 1997).
Sulfonamide-Based Hybrid Compounds
Furthermore, the exploration of sulfonamide-based hybrid compounds highlights the integration of sulfonamide moieties with other pharmaceutical scaffolds, leading to a vast array of biologically active compounds. This research area opens up new avenues for the development of novel therapeutic agents with enhanced efficacy and specificity (Ghomashi et al., 2022).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-23-12-17(11-22-23)20-14-24(13-16-4-2-3-5-19(16)20)28(25,26)18-6-7-21-15(10-18)8-9-27-21/h2-7,10-12,20H,8-9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHLSLLZXDSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

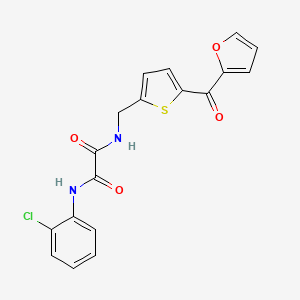
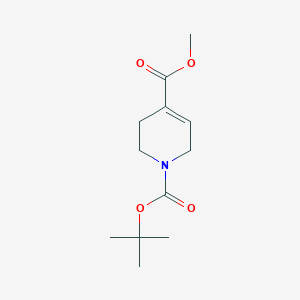
![2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2594824.png)
![6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2594827.png)
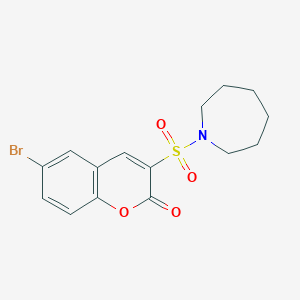
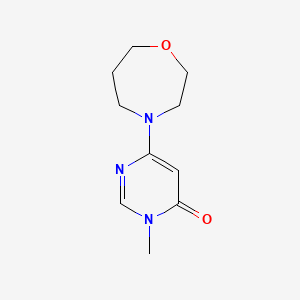

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide](/img/structure/B2594833.png)
![4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2594836.png)
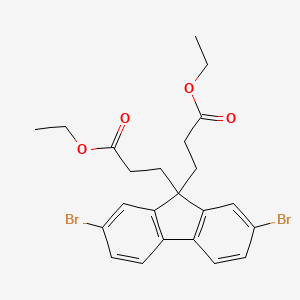

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2594840.png)
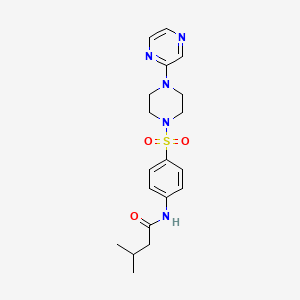
![6-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2594844.png)